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An In-depth Technical Guide to Texas Red for Immunofluorescence

Introduction to Texas Red
Texas Red, or sulforhodamine 101 acid chloride, is a bright red-emitting fluorescent dye widely

used in various biological research applications, particularly in fluorescence microscopy and

immunofluorescence.[1][2] It belongs to the rhodamine family of dyes and is characterized by

its strong fluorescence, good photostability, and distinct spectral properties that make it an

excellent partner for multicolor imaging experiments.[2][3] The dye is commonly conjugated to

primary or secondary antibodies to visualize the localization of specific antigens within cells and

tissues.[1] Its sulfonyl chloride reactive group allows for covalent labeling of primary amino

groups on proteins, such as antibodies, creating stable bioconjugates. One of the key

advantages of Texas Red's chemistry is that its unreacted form readily hydrolyzes to a water-

soluble sulfonate, which is easily washed away, reducing background noise.

Core Photophysical and Chemical Properties
The utility of a fluorophore is defined by its spectral characteristics, brightness, and stability.

Texas Red is valued for its vibrant red fluorescence and is efficiently excited by common laser

lines, such as the 561 nm or 594 nm lasers. Its emission in the red spectrum is advantageous

due to lower autofluorescence from biological samples in this range. The brightness of a

fluorophore is a product of its molar extinction coefficient (its efficiency in absorbing light) and

its quantum yield (its efficiency in converting absorbed light into emitted fluorescence).
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Table 1: Quantitative Properties of Texas Red

Property Value Source(s)

Excitation Maximum (λex) ~589-596 nm

Emission Maximum (λem) ~615-620 nm

Molar Extinction Coefficient ~85,000 M⁻¹cm⁻¹ at 596 nm

Quantum Yield (Φ) ~0.93

Molecular Weight ~625 g/mol

Applications in Immunofluorescence
Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies

to detect and visualize specific antigens in cells or tissues. Texas Red is a workhorse

fluorophore for this application due to its brightness and spectral properties.

Indirect Immunofluorescence: The most common application involves using an unlabeled

primary antibody specific to the target antigen, followed by a secondary antibody that

recognizes the primary antibody and is conjugated to Texas Red. This method provides

signal amplification as multiple secondary antibodies can bind to a single primary antibody.

Multicolor Imaging: The emission spectrum of Texas Red has minimal overlap with green-

emitting fluorophores like FITC or Alexa Fluor 488, making it an ideal candidate for dual-

labeling experiments. This allows for the simultaneous visualization of multiple targets within

the same sample.

Flow Cytometry: While more common in microscopy, Texas Red can be used in flow

cytometry, typically excited by a dye laser tuned to 595-605 nm or a 561 nm laser. It is also

used as the acceptor fluorophore in the PE-Texas Red tandem dye, which allows for

excitation with a 488 nm laser.

Experimental Protocols
Antibody Conjugation using a Kit (Example Protocol)
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This protocol is a generalized summary based on commercially available kits.

Antibody Preparation: The antibody to be labeled should be purified and in an amine-free

buffer (e.g., PBS, MES, HEPES) at a concentration of 0.5-5 mg/mL. Buffers containing

nucleophilic components like Tris or glycine should be avoided.

pH Adjustment: Add 1 µL of a modifier reagent (often included in kits) to every 10 µL of the

antibody solution to adjust the pH to an optimal range (typically 6.5-8.5) for the conjugation

reaction.

Conjugation: Pipette the pH-adjusted antibody directly onto the lyophilized Texas Red mix.

Gently resuspend the mixture by pipetting up and down.

Incubation: Incubate the reaction in the dark at room temperature (20-25°C) for at least 3

hours. Longer incubation times, such as overnight, are also effective and do not negatively

impact the conjugate.

Quenching: Add 1 µL of a quencher reagent for every 10 µL of antibody used to stop the

reaction. The conjugate is ready for use after 30 minutes. Purification is typically not required

for kit-based conjugations.

Indirect Immunofluorescence Staining of Cultured Cells
This is a standard protocol for staining adherent cells.

Sample Preparation: Culture cells on sterile glass coverslips or in imaging-appropriate

microplates.

Fixation: Fix the cells by covering them with 4% formaldehyde or paraformaldehyde in PBS

for 15 minutes at room temperature.

Washing: Rinse the samples three times with PBS for 5 minutes each to remove the fixative.

Permeabilization (for intracellular antigens): If the target antigen is intracellular, incubate the

cells in PBS containing 0.3% Triton X-100 for 10-15 minutes. This step is omitted for cell

surface antigens.
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Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer for

60 minutes. A common blocking buffer is 1X PBS containing 5% normal serum (from the

same species as the secondary antibody) and 0.3% Triton X-100.

Primary Antibody Incubation: Dilute the primary antibody in an antibody dilution buffer (e.g.,

1X PBS with 1% BSA and 0.3% Triton X-100) according to the manufacturer's

recommendations. Aspirate the blocking solution and apply the diluted primary antibody.

Incubate overnight at 4°C or for 1-2 hours at room temperature.

Washing: Rinse the samples three times in PBS for 5 minutes each.

Secondary Antibody Incubation: Dilute the Texas Red-conjugated secondary antibody in the

antibody dilution buffer. Incubate the samples for 1-2 hours at room temperature in the dark

to protect the fluorophore from photobleaching.

Final Washes: Wash the samples three times with PBS for 5 minutes each in the dark.

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

This medium helps to preserve the fluorescence signal during imaging.

Imaging: Visualize the samples using a fluorescence microscope equipped with appropriate

filters for Texas Red (Excitation: ~596 nm, Emission: ~615 nm).

Visualizing Core Concepts and Workflows
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Sample Preparation

Immunostaining

Final Steps

1. Cell Culture on Coverslip

2. Fixation (e.g., 4% PFA)

3. Permeabilization (e.g., Triton X-100) 
 (for intracellular targets)

4. Blocking 
 (e.g., Normal Serum)

5. Primary Antibody Incubation

6. Secondary Antibody Incubation 
 (Texas Red Conjugate)

7. Washing Steps

8. Mounting with Antifade Medium

9. Fluorescence Microscopy
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Caption: Workflow for indirect immunofluorescence using a Texas Red conjugate.
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Principle of Fluorescence (Jablonski Diagram)
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Caption: Simplified Jablonski diagram illustrating the fluorescence of Texas Red.

Advantages and Disadvantages
While a powerful tool, it's important to understand the strengths and limitations of Texas Red.

Advantages:

Bright Emission: It is a very bright fluorophore, which allows for the detection of low-

abundance antigens.

Good Photostability: Texas Red exhibits good resistance to photobleaching, allowing for

longer exposure times during imaging compared to more sensitive dyes like fluorescein.

However, it is still susceptible to photobleaching with prolonged exposure to high-intensity

light.

Large Stokes Shift: The significant separation between its excitation and emission peaks

minimizes spectral overlap and simplifies filter set selection.
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Hydrophilic Nature: The hydrolyzed form of the dye is very water-soluble, which simplifies

washout steps and can lead to lower non-specific background staining.

Disadvantages:

Photobleaching: While relatively stable, it can still photobleach under intense or prolonged

illumination, which can be a concern for quantitative studies. The use of antifade reagents is

highly recommended.

Susceptibility to Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, which

can reduce conjugation efficiency if not handled properly.

Emergence of Newer Dyes: Modern alternatives like Alexa Fluor 594 and DyLight 594 have

been developed to match the spectral properties of Texas Red but offer even greater

photostability and brightness.

Conclusion
Texas Red remains a cornerstone fluorophore for immunofluorescence due to its bright red

emission, good photostability, and well-characterized spectral properties. It is particularly

effective for multicolor imaging in conjunction with blue or green emitting dyes. While newer

generations of fluorophores may offer enhanced performance in specific areas like

photostability, the reliability, extensive documentation, and cost-effectiveness of Texas Red
ensure its continued relevance and widespread use in research, clinical, and drug development

settings. Understanding its core properties and adhering to optimized protocols are key to

generating high-quality, reproducible immunofluorescence data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Texas Red - Wikipedia [en.wikipedia.org]

2. labinsights.nl [labinsights.nl]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b559581?utm_src=pdf-body
https://www.benchchem.com/product/b559581?utm_src=pdf-body
https://www.benchchem.com/product/b559581?utm_src=pdf-body
https://www.benchchem.com/product/b559581?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Texas_Red
https://labinsights.nl/en/article/characteristics-and-applications-of-texas-red-fluorescent-dyes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b559581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. lifetein.com [lifetein.com]

To cite this document: BenchChem. [understanding Texas Red for immunofluorescence].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b559581#understanding-texas-red-for-
immunofluorescence]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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